molecular formula C17H18O4S B11632088 1,5-Dioxaspiro[5.5]undecane-2,4-dione, 3-(4-methylsulfanylbenzylidene)-

1,5-Dioxaspiro[5.5]undecane-2,4-dione, 3-(4-methylsulfanylbenzylidene)-

Cat. No.: B11632088
M. Wt: 318.4 g/mol
InChI Key: PVBVTSBZGUUZKE-UHFFFAOYSA-N
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Description

3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[55]UNDECANE-2,4-DIONE is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro undecane core and a phenyl group substituted with a methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the dioxaspiro undecane core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18O4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(4-methylsulfanylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H18O4S/c1-22-13-7-5-12(6-8-13)11-14-15(18)20-17(21-16(14)19)9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3

InChI Key

PVBVTSBZGUUZKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O

Origin of Product

United States

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